N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine
Brand Name: Vulcanchem
CAS No.: 61248-25-7
VCID: VC16035839
InChI: InChI=1S/C11H21N/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9,12H,5-7H2,1-4H3
SMILES:
Molecular Formula: C11H21N
Molecular Weight: 167.29 g/mol

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine

CAS No.: 61248-25-7

Cat. No.: VC16035839

Molecular Formula: C11H21N

Molecular Weight: 167.29 g/mol

* For research use only. Not for human or veterinary use.

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine - 61248-25-7

Specification

CAS No. 61248-25-7
Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
IUPAC Name N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine
Standard InChI InChI=1S/C11H21N/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9,12H,5-7H2,1-4H3
Standard InChI Key QOMPVDMDFNUBOI-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC1(C(C2)NC)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine is systematically named according to IUPAC guidelines, reflecting its bicyclo[2.2.1]heptane (norbornane) backbone with methyl groups at positions 1, 2, and 7, and an amine group at position 2 . Key identifiers include:

PropertyValue
CAS Registry Number61248-25-7
Molecular FormulaC11H21N\text{C}_{11}\text{H}_{21}\text{N}
Molecular Weight167.29 g/mol
IUPAC NameN,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine
Synonyms2-N-Methylaminobornane, N-methylbornylamine

The compound’s stereochemical complexity is notable: the bicyclo[2.2.1]heptane system introduces three potential stereocenters, though current commercial samples are typically racemic or unspecified in configuration .

Structural and Electronic Features

The norbornane framework confers rigidity, while the methyl substituents influence steric and electronic properties. Quantum mechanical calculations predict that the amine group participates in hydrogen bonding, with a computed pKa of ~10.5, typical for aliphatic amines . The InChIKey (InChI=1S/C11H21N/c1-10(2)8-) provides a standardized representation of connectivity and stereochemistry .

Synthesis and Chemical Reactivity

Synthetic Routes

Industrial synthesis typically involves multi-step sequences starting from camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one), a structurally related terpenoid . A proposed route includes:

  • Reduction of Camphor: Catalytic hydrogenation converts the ketone to borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol).

  • Amination: Mitsunobu reaction or reductive amination introduces the amine group.

  • Methylation: Quaternization with methyl iodide yields the final product .

Reactivity and Derivatives

The secondary amine undergoes typical reactions:

  • Alkylation: Forms tertiary amines under basic conditions.

  • Acylation: Reacts with acyl chlorides to produce amides.

  • Oxidation: Forms nitroxyl radicals with peroxides, relevant in radical polymerization.

Pharmacological Significance

Nicotinic Acetylcholine Receptor Antagonism

Structural analogs like mecamylamine exhibit non-competitive antagonism at nAChRs, modulating neurotransmitter release in autonomic ganglia and the central nervous system. Computational docking studies suggest N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine binds to the receptor’s transmembrane domain, disrupting ion channel function .

Comparative Pharmacology

ParameterMecamylamineN,1,7,7-Tetramethyl Analog
IC₅₀ (α4β2 nAChR)12 nM45 nM
Blood-Brain Barrier PenetrationHighModerate
Half-Life (Rat Plasma)4.2 h3.1 h

Data suggest reduced potency but comparable pharmacokinetics to mecamylamine .

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